molecular formula C34H38F2N2O18 B176052 acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate CAS No. 128255-42-5

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate

Cat. No. B176052
CAS RN: 128255-42-5
M. Wt: 800.7 g/mol
InChI Key: ZXXWTKAFGAXGHZ-UHFFFAOYSA-N
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Description

Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate, also known as Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate, is a useful research compound. Its molecular formula is C34H38F2N2O18 and its molecular weight is 800.7 g/mol. The purity is usually 95%.
The exact mass of the compound acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Calcium Chelation

5,5’-Difluoro BAPTA-AM and its derivatives are commonly used as calcium chelators . They are used to form calcium buffers with well-defined calcium concentrations . By injecting these chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration . This is an important means to study the roles of calcium .

Control of Cytosolic Calcium Concentration

The compound is used to control the cytosolic calcium concentration . This is achieved by injecting the chelators into cells or by incubating cells with the AM ester form of the chelators . This is a crucial method to study the roles of calcium .

Study of Intracellular pH Change

One of the key advantages of these calcium chelators is their relative insensitivity toward intracellular pH change . This makes them particularly useful in studies where changes in pH could potentially affect the results .

Fast Release of Calcium

These chelators are known for their fast release of calcium . This property is beneficial in studies that require a rapid change in calcium concentration .

Cell Permeability Studies

5,5’-Difluoro BAPTA-AM ester is a membrane permeable form of Difluoro BAPTA that can be loaded into cells by incubation . This property is useful in studies that require the introduction of the compound into cells .

Cancer Research

In cancer research, 5,5’-Difluoro BAPTA-AM has been found to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This finding implies a novel interplay between intracellular Ca2+ signaling and anti-apoptotic BCL-2 function .

Inhibition of PFKFB3

5,5’-Difluoro BAPTA-AM has been found to impair glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity . This is a previously unknown effect of 5,5’-Difluoro BAPTA-AM .

Implication in mTORC1 Activity

The compound has been found to provoke a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation . This effect is not a consequence of cell death, as BAX/BAK-deficient cancer cells exhibited similar downregulation of mTORC1 activity and MCL-1-protein levels .

Mechanism of Action

Target of Action

The primary target of 5,5’-Difluoro BAPTA-AM is cytosolic free calcium (Ca2+) . The compound is a calcium chelator, meaning it binds to free calcium ions in the cytosol, effectively controlling their concentration . This makes it an important tool for studying the roles of calcium in cells .

Mode of Action

5,5’-Difluoro BAPTA-AM is a non-fluorescent Ca2+ indicator . It is introduced into cells as a membrane-permeant acetoxymethyl ester . Once inside the cell, it is converted into Difluoro BAPTA by cytoplasmic esterases . This compound then binds to free calcium ions, controlling their concentration within the cell .

Biochemical Pathways

The compound’s action affects several biochemical pathways. One significant pathway is the mTORC1-driven Mcl-1 translation pathway . 5,5’-Difluoro BAPTA-AM inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This leads to a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .

Pharmacokinetics

The pharmacokinetic properties of 5,5’-Difluoro BAPTA-AM are largely determined by its ability to permeate cell membranes . As an acetoxymethyl ester, it can be loaded into cells by incubation . Once inside the cell, it is converted into its active form by cytoplasmic esterases .

Result of Action

The action of 5,5’-Difluoro BAPTA-AM results in a number of molecular and cellular effects. It can inhibit the growth of pollen tubes . In cancer research, it has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .

Action Environment

The action of 5,5’-Difluoro BAPTA-AM can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect its action. It has been shown to exhibit large 19F NMR chemical shifts upon chelating divalent cations .

properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-7-5-25(35)11-29(27)47-9-10-48-30-12-26(36)6-8-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXWTKAFGAXGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38F2N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401608
Record name 5,5'-Difluoro-BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128255-42-5
Record name 5,5'-Difluoro-BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does 5,5′-difluoro-BAPTA-AM influence calcium signaling in zebrafish embryos?

A1: 5,5′-difluoro-BAPTA-AM is a cell-permeable calcium chelator. Once inside the cell, esterases cleave its acetoxymethyl ester groups, trapping the active 5,5′-difluoro-BAPTA form within the cytoplasm. [] This intracellular chelation effectively buffers calcium levels, preventing the sharp increases associated with calcium transients. Researchers observed that treating zebrafish embryos with 5,5′-difluoro-BAPTA-AM significantly slowed the characteristic apical-basolateral thinning of enveloping layer (EVL) cells during early development. [] This suggests that the calcium transients normally seen in these cells are necessary for this specific morphological change.

Q2: What evidence suggests that calcium transients are essential for EVL cell shape changes in zebrafish embryos?

A2: The research presents a compelling argument through the use of both 5,5′-difluoro-BAPTA-AM and A23187, a calcium ionophore. [] Here's a breakdown:

  • 5,5′-difluoro-BAPTA-AM treatment: By chelating intracellular calcium and thus reducing the magnitude of calcium transients, researchers observed a significant slowing of EVL cell thinning. This suggests that calcium transients are necessary for the process to occur at a normal rate. []
  • A23187 treatment: Conversely, treating embryos with A23187, which increases intracellular calcium levels, led to a significant acceleration of the EVL cell thinning process. [] This further supports the idea that calcium transients are not just associated with but are actually driving this morphological change.

Q3: Beyond direct manipulation of calcium, did the researchers explore other pathways potentially involved in EVL cell shape changes?

A3: Yes, the study also investigated the possible roles of the phosphoinositide and Wnt/Ca2+ signaling pathways. They used a combination of agonists and antagonists to assess their involvement: []

  • Wnt-5A (agonist): Treatment with Wnt-5A, known to activate the Wnt/Ca2+ pathway, led to an increase in EVL-specific calcium transients and facilitated EVL cell thinning, mirroring the effects of A23187. [] This suggests a link between Wnt signaling, calcium transients, and EVL cell morphogenesis.
  • 2-APB, Thapsigargin, U73122 (antagonists): Conversely, application of 2-APB (an IP3 receptor antagonist), thapsigargin (a SERCA pump inhibitor), and U73122 (a PLC inhibitor) all inhibited EVL cell shape changes. [] These findings point to a complex interplay between calcium signaling, phosphoinositide signaling, and potentially the Wnt pathway in regulating EVL development.

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